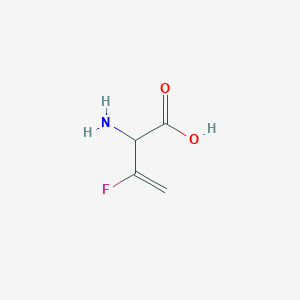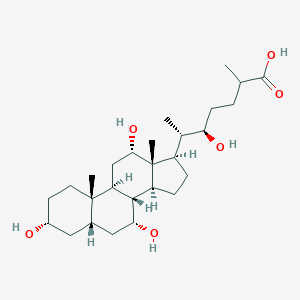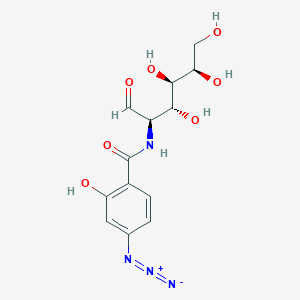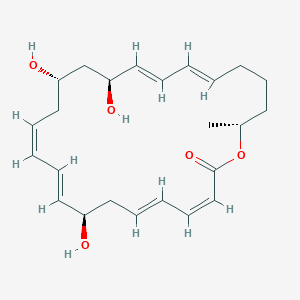
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone (TPNQ) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TPNQ is a member of the naphthoquinone family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) through redox cycling. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to generate superoxide anion. The superoxide anion can then undergo dismutation to form hydrogen peroxide, which can further react with iron to generate hydroxyl radical, a highly reactive ROS.
Biochemical and Physiological Effects:
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to have antioxidant properties and can scavenge ROS. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone in lab experiments is its synthetic accessibility. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can be synthesized in a relatively straightforward manner from commercially available starting materials. However, one limitation of using 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone is its potential toxicity. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can generate ROS, which can cause oxidative damage to cells and tissues.
将来の方向性
There are several future directions for research on 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone. One direction is to further investigate its antioxidant properties and potential use in preventing age-related diseases. Another direction is to study its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone and its potential toxicity.
合成法
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can be synthesized through a multi-step process starting from 2-hydroxy-1,4-naphthoquinone. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then subjected to a Friedel-Crafts reaction with trifluoromethyl ketone to introduce the trifluoromethyl group. The final step involves the deprotection of the TBDMS group to yield 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone.
科学的研究の応用
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been studied extensively for its potential applications in various fields. In the field of photovoltaics, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been used as an electron acceptor in organic solar cells. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to have antioxidant properties and has been studied for its potential use in preventing age-related diseases such as Alzheimer's disease.
特性
CAS番号 |
119052-95-8 |
|---|---|
製品名 |
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone |
分子式 |
C31H43F3O2 |
分子量 |
504.7 g/mol |
IUPAC名 |
2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H43F3O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31(32,33)34)30(36)26-18-7-6-17-25(26)29(27)35/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+/t22-,23-/m1/s1 |
InChIキー |
FFWJVWFHORVNTD-OLOZJIBXSA-N |
異性体SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)/C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C |
同義語 |
2-trifluoromethyl-3-phytyl-1,4-naphthoquinone 2-trifluoromethylphylloquinone 2-trifluoromethylphytonadione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)




![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)
